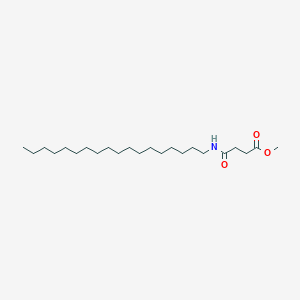

Methyl 4-(octadecylamino)-4-oxobutanoate

Description

Methyl 4-(octadecylamino)-4-oxobutanoate is a 4-oxobutanoate derivative featuring an octadecylamino (C₁₈H₃₇NH─) substituent at the 4-position of the butanoate backbone. These compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in pharmaceuticals, polymers, or biochemical research .

Key inferred properties of Methyl 4-(octadecylamino)-4-oxobutanoate:

- Molecular formula: C₂₃H₄₅NO₃ (estimated).

- Functional groups: Methyl ester, ketone, and secondary amine.

- Potential applications: Surfactants or lipid-based drug carriers due to its long aliphatic chain, which enhances hydrophobicity .

Properties

CAS No. |

62417-27-0 |

|---|---|

Molecular Formula |

C23H45NO3 |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

methyl 4-(octadecylamino)-4-oxobutanoate |

InChI |

InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-22(25)19-20-23(26)27-2/h3-21H2,1-2H3,(H,24,25) |

InChI Key |

PHCKWZSHDWZHIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(octadecylamino)-4-oxobutanoate typically involves the reaction of octadecylamine with methyl 4-oxobutanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(octadecylamino)-4-oxobutanoate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(octadecylamino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-(octadecylamino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a surfactant or emulsifying agent.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(octadecylamino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic octadecyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and affecting cellular processes. The amino and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-oxobutanoate scaffold is highly versatile, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Physicochemical Properties

- Lipophilicity: Aliphatic chains (e.g., octadecylamino) increase logP values compared to aromatic analogs. For example: Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate: logP = 2.73 . Methyl 4-[4-(azepane-1-sulfonyl)anilino]-4-oxobutanoate: logP = 1.94 .

- Solubility: Polar substituents (e.g., bis(2-hydroxyethyl)amino) enhance water solubility, critical for polymer applications .

Data Tables

Table 1: NMR Chemical Shifts of Selected Analogs

| Compound | δ (¹³C NMR, DMSO-d6) | Reference |

|---|---|---|

| Ethyl 4-(indolin-1-yl)-4-oxobutanoate | 172.39 (C=O), 169.63 (ester), 142.91 (aromatic) | |

| Methyl 4-(4-bromophenyl)-4-oxobutanoate | 172.1 (C=O), 131.2 (C-Br) |

Table 2: Purity and Analytical Data

| Compound | Purity (%) | Analytical Method | Reference |

|---|---|---|---|

| Methyl 4-(indolin-1-yl)-4-oxobutanoate | ≥95 | LCMS, ¹H/¹³C NMR | |

| Methyl 4-chloro-4-oxobutanoate | 95 | Elemental analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.